molecular formula C5H7N3Na2O4 B163774 Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate CAS No. 178948-42-0

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

Cat. No. B163774
M. Wt: 219.11 g/mol
InChI Key: BWIOFDWWAQUTIZ-UHFFFAOYSA-L
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Description

“Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate”, also known as PROLI NONOate, is a proline derivative . It has a molecular formula of C5H7N3Na2O4 and a molecular weight of 219.11 g/mol .


Molecular Structure Analysis

The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes two sodium atoms, an oxidoimino group, and a carboxylate group . The InChI string and SMILES notation provide more detailed information about its structure .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . It also has a topological polar surface area of 108 Ų and a complexity of 211 .

Scientific Research Applications

1. Potential Anode for Organic Sodium-Ion Batteries

Disodium pyridine-2,5-dicarboxylate (Na2PDC), a related compound, has been explored for its potential as an anode material in organic sodium-ion batteries. This compound demonstrated a high reversible capacity with excellent cyclability and good rate performance, making it a superior candidate compared to related materials like disodium terephthalate (Padhy et al., 2018).

2. Synthesis and Application in Organic Compounds

The synthesis and electrochemical performance of novel disodium diimide carboxylates, such as disodium salt of N,N’-bis (glycinyl) pyromellitic diimide (Na2-BPDI), have been reported. These materials showed promise for efficient electrochemical sodium storage in redox-active aromatic compounds, although some exhibited rapid capacity fading (Medabalmi et al., 2017).

3. Stability in Na-ion Battery Electrode Materials

Research on disodium pyromellitic diimidate, an organic Na-salt, highlighted its utility as an active electrode material in rechargeable Na-ion batteries. Despite initial high capacity values, it demonstrated a steady capacity decrease over time, emphasizing the need for better chemical stability in Na-compounds (Renault et al., 2014).

properties

IUPAC Name

disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIOFDWWAQUTIZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
Reactant of Route 2
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
Reactant of Route 3
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate
Reactant of Route 4
Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

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